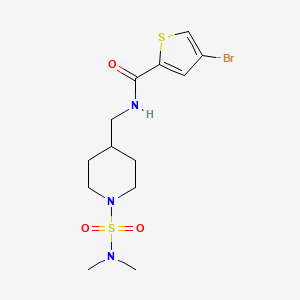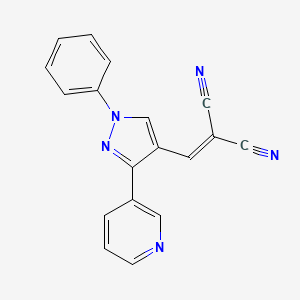
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile is a multifunctional molecule that is likely to exhibit a range of interesting chemical properties due to the presence of multiple reactive groups. While the specific compound is not directly mentioned in the provided papers, the general class of compounds, including malononitrile derivatives and their reactions, are discussed, which can give insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of malononitrile with various reagents to form substituted pyridine derivatives, as seen in the reaction of malononitrile with ethyl cyanoacetate . Additionally, the reaction of 4-hydroxy-6-methyl-2-pyrone and 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene malononitriles leads to the formation of stable bicyclic 2-amino-4H-pyran derivatives . These methods suggest that the synthesis of the compound may involve similar Michael addition reactions or conjugate addition-elimination reactions under specific conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction analysis. For instance, the crystal structure of 2-[(dipyrrolidin-1-yl)methylene] malononitrile was determined, revealing an orthorhombic crystal system with trans configurations across the C2=C3 bond . This indicates that the molecular structure of 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile could also be elucidated using similar crystallographic techniques to understand its geometry and conformation.
Chemical Reactions Analysis
The malononitrile derivatives are known to undergo various chemical reactions. For example, a polyfunctional substituted pyridine derivative obtained from the reaction of malononitrile can further react with aniline, hydrazines, and aromatic aldehydes to give condensed products . This suggests that the compound may also participate in similar reactions, potentially leading to a variety of heterocyclic derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Malononitrile derivatives typically exhibit properties that are influenced by their functional groups, such as the ability to form hydrogen bonds and their reactivity towards nucleophiles . The presence of cyano groups and aromatic rings in the compound would likely contribute to its polarity, solubility, and potential for forming crystalline structures.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been synthesized using various methods, including reactions involving pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine, demonstrating its feasibility for laboratory production (Asiri & Khan, 2011).
Biological Activities
- Some derivatives of this compound, particularly pyrazolopyridines, have been studied for their antioxidant, antitumor, and antimicrobial activities. For instance, certain compounds showed significant activity against liver and breast cell lines (El‐Borai et al., 2013).
Heterocyclic Synthesis
- It has been used as an intermediate in the synthesis of various heterocyclic compounds. This includes the formation of pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in organic synthesis (Fadda et al., 2012).
Applications in Organic Light-Emitting Devices (OLEDs)
- Derivatives of this compound have been employed in the synthesis of iridium(III) complexes used in OLEDs, demonstrating high efficiency and potential for use in electronic devices (Su et al., 2021).
Multicomponent Reactions
- The compound has been utilized in multicomponent reactions for the synthesis of novel heterocyclic compounds, which can be potentially applied in pharmaceutical research (Zhang et al., 2016).
Antimicrobial Activity
- Certain derivatives have shown promising antimicrobial properties, which could be relevant in the development of new antibiotics or disinfectants (Prakash et al., 2011).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity and its biological activity. Some general precautions should be taken when handling any new or unstudied compound, including using appropriate personal protective equipment and working in a well-ventilated area.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. This could involve both experimental studies and computational studies.
Eigenschaften
IUPAC Name |
2-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5/c19-10-14(11-20)9-16-13-23(17-6-2-1-3-7-17)22-18(16)15-5-4-8-21-12-15/h1-9,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXZSCNCHZNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

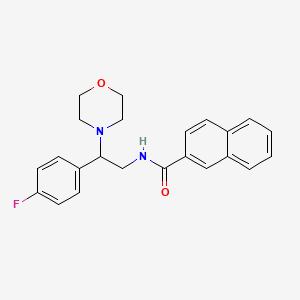
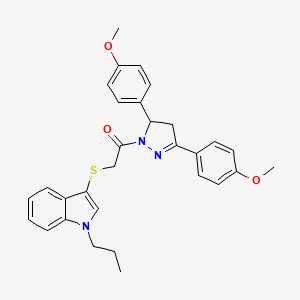
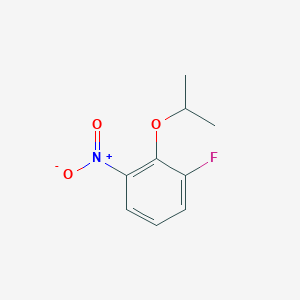
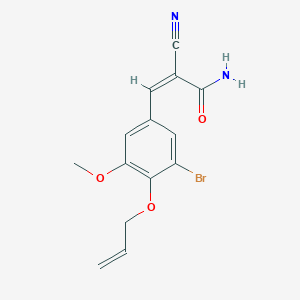
![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)
![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)
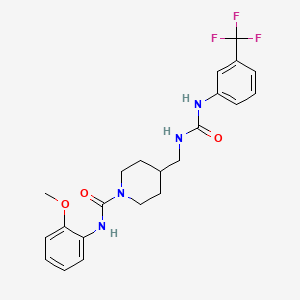
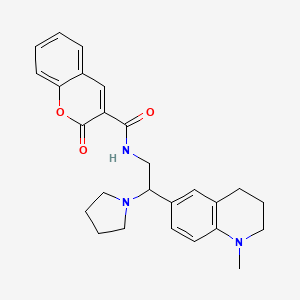
![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)
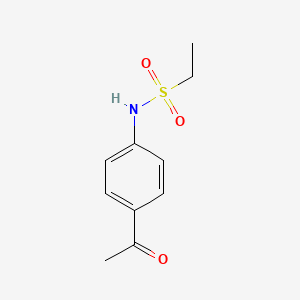
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)
![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)
![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)
